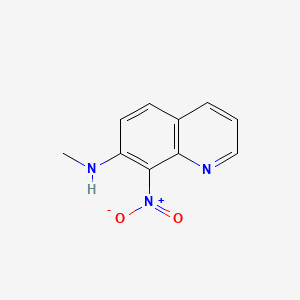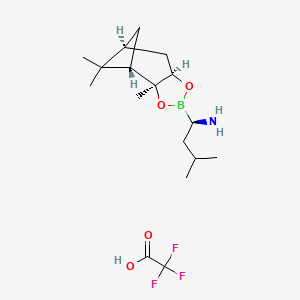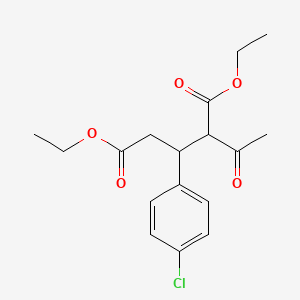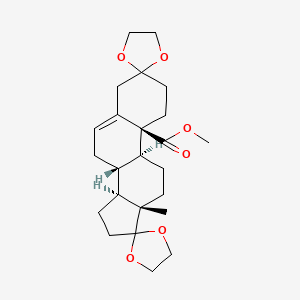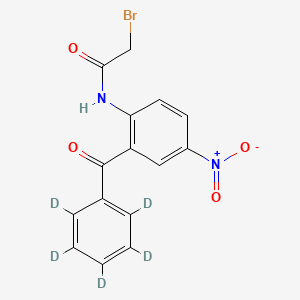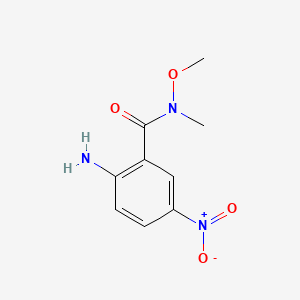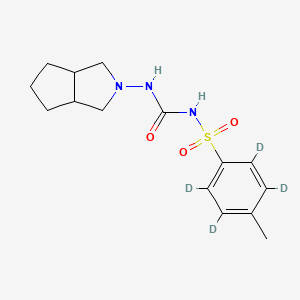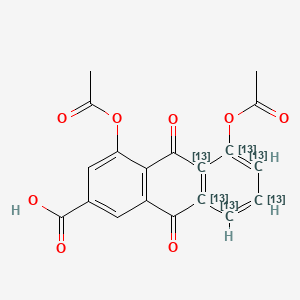
Diacerein-13C6
説明
Diacerein-13C6 is a variant of Diacerein, a symptomatic slow-acting drug in osteoarthritis (SYSADOA) with anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . It has a molecular formula of C19H12O8 .
Synthesis Analysis
Diacerein is synthesized by oxidizing the protected aloe-emodin in the presence of an oxidizing system and a radical catalyst . Another method involves a chemoenzymatic approach using an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Diacerein, with a molecular weight of 374.25 . It is a stable isotope-labelled compound .
Chemical Reactions Analysis
Diacerein has been shown to have a potential role in mediating anti-inflammatory as well as anti-oxidant and anti-apoptosis in kidney injury, diabetes mellitus, and provides a beneficial effect on pain relief .
Physical and Chemical Properties Analysis
This compound shares similar physical and chemical properties with Diacerein. It has a molecular formula of C19H12O8 and a molecular weight of 374.25 .
科学的研究の応用
Chondroprotective Effects
Diacerein, through its active metabolite rhein, shows promising results in osteoarthritis treatment. It down-regulates the production of pro-matrix metalloproteinases (MMPs) -1, -3, -9, and -13, and up-regulates tissue inhibitor of metalloproteinase-1 (TIMP-1) in rabbit articular chondrocytes. These actions suggest a chondroprotective effect, potentially contributing to therapeutic effects in osteoarthritis (Tamura et al., 2001).
Analytical Method Development
Research has focused on the development of analytical methods for diacerein. A stability-indicating HPTLC assay method was established for diacerein, useful in the identification and quantification of the drug in various forms (Gandhi et al., 2012).
Solubility and Physicochemical Improvement
Efforts have been made to enhance diacerein's solubility and dissolution rate. Co-crystallization of diacerein with urea and tartaric acid was studied, showing improvements in these properties, potentially enhancing its therapeutic efficacy (Thenge et al., 2017).
Renal Protective Effects
Diacerein demonstrated protective effects on renal function and organic anion transporter 3 function in obese insulin-resistant rats. This highlights its potential utility in managing renal conditions associated with metabolic disorders (Chueakula et al., 2018).
Molecular Insights and Emerging Roles
Recent studies have expanded our understanding of diacerein's molecular pathways, showing its roles in mediating anti-inflammatory, anti-oxidant, and anti-apoptotic actions. This research opens pathways for its application in various diseases beyond osteoarthritis (Almezgagi et al., 2020).
Solid Dispersion Technology
Solid dispersions of diacerein have been developed to minimize drug adverse effects. This technology enhances solubility and oral bioavailability, potentially leading to lower doses and reduced gastrointestinal adverse effects (Nagasamy et al., 2017).
Cocrystals for Improved Biopharmaceutical Parameters
Cocrystallization techniques have been employed to improve diacerein's solubility and bioavailability. This approach shows promise in enhancing the drug's anti-arthritic activity, offering a potential solution to its solubility-limited bioavailability (Tomar et al., 2019).
Treatment of Type 2 Diabetes Mellitus
Diacerein has been researched for its potential in treating type 2 diabetes mellitus. Studies show it may improve insulin sensitivity and islet cell injury, providing a scientific reference for its clinical application in diabetes management (Qiu et al., 2019).
Enhancing Drug Dissolution
Research on enhancing diacerein's dissolution using polyethylene glycol 6000 indicates significant improvement in its solubility and dissolution rate. This could be an effective strategy for increasing its bioavailability (Aggarwal & Singh, 2011).
作用機序
Target of Action
Diacerein-13C6, a variant of Diacerein, primarily targets interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in mediating inflammatory responses and is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Diacerein is a prodrug that is metabolized to rhein . Rhein, the active metabolite of Diacerein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .
Biochemical Pathways
Diacerein affects several biochemical pathways. It inhibits the synthesis and activity of pro-inflammatory cytokines, such as IL-1β and IL-6 . It also decreases macrophage infiltration in adipose tissue, thus increasing insulin sensitivity and signaling . Furthermore, it has been shown to inhibit the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress .
Pharmacokinetics
Diacerein, the parent compound, is known to be a prodrug that is metabolized to rhein . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of Diacerein’s action are primarily anti-inflammatory. It reduces inflammation and cartilage destruction, and it also corrects altered osteoblast activity . It has been shown to have protective effects against subchondral bone remodeling . Additionally, it has been found to decrease hepatic injury markers and alleviate oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that factors such as diet, physical activity, environmental pollution, and gut microbiome can influence the onset and progression of diseases like diabetes, where Diacerein has shown potential therapeutic effects
生化学分析
Biochemical Properties
Diacerein-13C6 interacts with various enzymes and proteins in biochemical reactions. Its active metabolite, Rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the synthesis and activity of pro-inflammatory cytokines, decrease macrophage infiltration in adipose tissue, and thus increase insulin sensitivity and signaling . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its active metabolite, Rhein. Rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that even in poorly controlled Type 2 Diabetes Mellitus (T2DM), Diacerein could reduce HbA1c levels after 12 weeks of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on asthma treatment, Diacerein was found to relieve bronchospasm and control airway inflammation in asthmatic mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to be involved in the amino acids and short-chain fatty acid metabolism pathways .
Transport and Distribution
As a prodrug, Diacerein is metabolized to Rhein , suggesting that it may be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Given that its active metabolite Rhein has been found to reduce the level of interleukin-1beta activity , it is likely that this compound may also be localized in areas where interleukin-1beta activity occurs.
特性
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i3+1,4+1,5+1,11+1,13+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-TXOINDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)[13C]3=[13C](C2=O)[13CH]=[13CH][13CH]=[13C]3OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




